molecular formula C8H11N3O3 B13523975 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B13523975
M. Wt: 197.19 g/mol
InChI Key: GMMDMYGCQBKABZ-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-nitro-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of 4-nitro-1H-pyrazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrazole ring and cyclopentanol moiety also contributes to its unique structural and functional properties .

Biological Activity

2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 180.19 g/mol
  • CAS Number : 1807940-02-8

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of specific enzymes involved in tumor growth and proliferation.

  • Enzymatic Inhibition :
    • Compounds similar to this compound have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. For instance, a related compound demonstrated an IC50 value of 0.24 μM against PDE3A, indicating strong inhibitory potential .

Cardiovascular Effects

The compound has also been explored for its cardiotonic effects. In studies assessing the contractile and chronotropic effects on heart tissues, it was found that certain derivatives could enhance cardiac contractility, making them potential candidates for treating heart failure.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Phosphodiesterase Inhibition : By inhibiting PDE enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for regulating numerous physiological processes including vasodilation and cardiac function .

Study on Antitumor Activity

A study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest.

CompoundIC50 (μM)Biological Activity
Compound A0.24PDE3A Inhibition
Compound B2.34PDE3B Inhibition
This compoundTBDAntitumor Potential

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7-8,12H,1-3H2

InChI Key

GMMDMYGCQBKABZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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